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Compound of Interest

Compound Name: Ethanol

Cat. No.: B145695

This guide provides troubleshooting advice and frequently asked questions (FAQs) for
researchers encountering issues with the ethanol precipitation of small RNA fragments, such
as microRNAs (miRNAs) and small interfering RNAs (SiRNAS).

Frequently Asked Questions (FAQS)

Q1: Why is my small RNA yield consistently low after ethanol precipitation?

Low recovery of small RNA is a common issue that can stem from several factors. For short
nucleic acids like miRNA, a higher volume of ethanol is often required for efficient precipitation.
[1] Additionally, the concentration of RNA in the initial sample can impact recovery; lower
concentrations are more difficult to precipitate without the aid of a carrier.[2] Incubation time
and temperature also play a crucial role, with overnight incubation at -20°C generally yielding
better results for small RNAs compared to shorter incubation times.[1]

Q2: What is the optimal amount of ethanol to use for precipitating small RNAs?

For small RNA fragments like miRNA, a higher ethanol-to-sample volume ratio is
recommended. Studies have shown that for short RNA and DNA sequences, recovery rates
increase with a greater volume of ethanol.[1] While a 2.5-fold volume of ethanol is common for
larger RNA, using a 3-fold or even 4-fold volume can significantly improve the yield of small
RNAs.[1]

Q3: Does the choice of salt and its concentration matter for small RNA precipitation?
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Yes, the type and concentration of salt are critical. Sodium acetate (NaOAc) at a final
concentration of 0.3 M is a common choice for routine RNA precipitation.[3] However, for small
nucleic acid fragments (<100 nucleotides), the addition of MgCl: to a final concentration of 0.01
M can enhance precipitation efficiency.[1] One study indicated that for miRNA, using MgClz
alone resulted in the maximum recovery rate with ethanol.[1]

Q4: Is a co-precipitant necessary for small RNA recovery?

For low concentrations of RNA, a co-precipitant, also known as a carrier, is highly
recommended to improve the recovery of small nucleic acid fragments.[2][4] Glycogen and
linear polyacrylamide (LPA) are commonly used inert carriers that co-precipitate with the RNA,
forming a more substantial and visible pellet.[4][5][6] Glycogen, in particular, has been shown
to achieve high recovery rates for miRNAs when used with ethanol.[1]

Q5: What are the optimal incubation temperature and time for precipitating small RNA?

For small nucleic acids, longer incubation at low temperatures is generally beneficial.[1]
Overnight incubation at -20°C has been shown to yield significantly higher recovery of miRNA
compared to a 2-hour incubation at the same temperature.[1] While incubation at -80°C is
sometimes used, some studies suggest it may reduce nucleic acid precipitation.[1][3]
Incubation on ice for 15-30 minutes can also be sufficient, especially for higher concentrations
of nucleic acids.[7]

Q6: How can | avoid salt contamination in my final small RNA sample?

Salt contamination can inhibit downstream applications. To minimize this, it is crucial to perform
a wash step with 70-80% cold ethanol after pelleting the RNA.[5][8] This wash step removes
residual salts that may be trapped in the pellet.[8] After the wash, it is important to carefully
remove all the supernatant and briefly air-dry the pellet to evaporate any remaining ethanol
before resuspension.[4][5]

Troubleshooting Guide

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.protocols.io/view/ethanol-precipitation-of-rna-from-small-or-large-v-n2bvjrmznlk5/v1
https://www.tandfonline.com/doi/full/10.2144/btn-2019-0109
https://www.benchchem.com/product/b145695?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.2144/btn-2019-0109
https://www.researchgate.net/post/How_could_the_yield_of_RNA_be_increased_a_bit_by_adding_glycogen_while_extraction_of_RNA_from_animal_cells
https://barricklab.org/twiki/bin/view/Lab/ProtocolsEthanolPrecipitation
https://barricklab.org/twiki/bin/view/Lab/ProtocolsEthanolPrecipitation
https://www.neb.com/en/protocols/purification-of-by-ethanol-precipitation-protocol-m0245
https://www.researchgate.net/figure/Step-by-step-optimization-of-nucleic-acid-precipitation-RT-Room-temperature_fig1_339338544
https://www.benchchem.com/product/b145695?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.2144/btn-2019-0109
https://www.tandfonline.com/doi/full/10.2144/btn-2019-0109
https://www.tandfonline.com/doi/full/10.2144/btn-2019-0109
https://www.tandfonline.com/doi/full/10.2144/btn-2019-0109
https://www.protocols.io/view/ethanol-precipitation-of-rna-from-small-or-large-v-n2bvjrmznlk5/v1
https://bitesizebio.com/253/the-basics-how-ethanol-precipitation-of-dna-and-rna-works/
https://www.benchchem.com/product/b145695?utm_src=pdf-body
https://www.neb.com/en/protocols/purification-of-by-ethanol-precipitation-protocol-m0245
http://www.protocol-online.org/biology-forums/posts/18524.html
http://www.protocol-online.org/biology-forums/posts/18524.html
https://www.benchchem.com/product/b145695?utm_src=pdf-body
https://barricklab.org/twiki/bin/view/Lab/ProtocolsEthanolPrecipitation
https://www.neb.com/en/protocols/purification-of-by-ethanol-precipitation-protocol-m0245
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Troubleshooting & Optimization
Check Availability & Pricing

Problem

Potential Cause Recommended Solution

Low or No RNA Pellet

o Increase the ethanol volume to
Insufficient ethanol volume for ]
3-4 times the sample volume.

[1]

small fragments.

Low initial RNA concentration.

Add a co-precipitant like
glycogen (to a final
concentration of 1 pg/mL) or
linear polyacrylamide to aid

precipitation.[5][8]

Suboptimal incubation

conditions.

Increase incubation time. For
small RNAs, overnight
incubation at -20°C is often

optimal.[1]

Inadequate centrifugation force

or time.

For short nucleic acids, a
higher centrifugal force (up to
21,000 x g) may be required.
[1] Centrifuge for at least 15-30
minutes.[4][5]

Poor A260/A230 Ratio

Ensure that the wash steps are

o performed correctly and that
Guanidinium salt carryover )
) the column does not come into
from lysis buffer. )
contact with the flow-through.

[9]

Residual ethanol in the final

After the final wash, centrifuge
briefly again and remove any

remaining ethanol with a fine

Maintain an RNase-free

environment. Use certified

sample. ) )
pipette tip. Allow the pellet to
air-dry completely.

RNA Degradation RNase contamination.

RNase-free reagents, tips, and
tubes. Always wear gloves.[9]
[10]
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Store purified RNA at -70°C or
Improper storage of RNA. -80°C for long-term stability.[9]
[11]

Avoid over-drying the pellet.
Air-dry just until the ethanol
o ) ) has evaporated. If necessary,
Difficulty Resuspending Pellet Over-dried pellet. )
warm the resuspension buffer
slightly and pipette gently up
and down.

This may indicate excessive
salt precipitation. Ensure the

Large, white pellet that is )
70-80% ethanol wash is

difficult to dissolve.
performed thoroughly to

remove salts.[8]

Quantitative Data Summary

Table 1: Effect of Ethanol Volume on Small RNA (miRNA) Recovery

Ethanol:Sample Ratio Average Recovery Rate (%)
21 ~59%
31 ~74%
4:1 ~85%

Data adapted from a systematic investigation of

nucleic acid precipitation.[1]

Table 2: Influence of Incubation Conditions on miRNA Recovery
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Incubation Condition

Average Recovery Rate (%)

-20°C Overnight

61%

4°C Overnight

~72% (for primers, data for miRNA not

specified)

-20°C for 2 hours

53%

-80°C for 5 minutes

Lower recovery observed

Data adapted from a systematic investigation of

nucleic acid precipitation.[1]

Table 3: Comparison of Salts for miRNA Precipitation with Ethanol

Salt (Final Concentration)

Average Recovery Rate (%)

MgClz (0.01 M)

80%

NaOAc (0.3 M)

Not specified for miRNA alone, but effective for
primers (88%)

Data adapted from a systematic investigation of

nucleic acid precipitation.[1]

Table 4: Effect of Co-precipitants on miRNA Recovery with Ethanol

Co-precipitant

Average Recovery Rate (%)

Glycogen

89%

Linear Polyacrylamide (LPA)

Not specified for miRNA, but effective for PCR
products

Data adapted from a systematic investigation of

nucleic acid precipitation.[1]

Experimental Protocols
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Protocol 1: Standard Ethanol Precipitation of Small RNA

This protocol is suitable for routine precipitation of small RNA from purified samples.

o Sample Preparation: Start with an aqueous solution of RNA. If the volume is less than 200
UL, it can be helpful to add RNase-free water to reach 200 pL.[4]

e Add Salt: Add 1/10th volume of 3 M Sodium Acetate (NaOAc), pH 5.2.[5] Mix thoroughly.

o Add Ethanol: Add 3 volumes of cold 95-100% ethanol.[1][5] Mix by inverting the tube
several times.

 Incubation: Incubate the mixture at -20°C overnight for optimal recovery of small RNAs.[1]
Alternatively, incubate at -70°C for at least 30 minutes.[5]

o Centrifugation: Centrifuge at 14,000-21,000 x g for 15-30 minutes at 4°C to pellet the RNA.
[11[5]

o Wash: Carefully decant the supernatant without disturbing the pellet. Add 500 pL of cold 70-
80% ethanol to wash the pellet.[5][8]

o Second Centrifugation: Centrifuge at 12,000-16,000 x g for 5 minutes at 4°C.[3][10]

e Drying: Carefully remove all the supernatant. Air-dry the pellet for 5-10 minutes. Do not over-
dry.

» Resuspension: Resuspend the RNA pellet in an appropriate volume of RNase-free water or
buffer (e.g., 10 mM Tris-HCI, pH 7.0).[5]

Protocol 2: High-Efficiency Precipitation of Small RNA using a Co-precipitant

This protocol is optimized for low-concentration samples of small RNA.

o Sample Preparation: Begin with your aqueous RNA solution.

e Add Salt and Co-precipitant: Add 1/10th volume of 3 M NaOAc, pH 5.2.[5] Add 1-2 pL of an
RNase-free glycogen solution (e.g., 20 mg/mL) or linear polyacrylamide.[4][5] Mix well.
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e Add Ethanol: Add 3 volumes of cold 100% ethanol.[1] Mix thoroughly by inversion.
 Incubation: Incubate at -20°C overnight or at -80°C for at least 1 hour.[3]

o Centrifugation: Centrifuge at high speed (216,000 x g) for 25-30 minutes at 4°C.[3][8]

o Wash: Carefully discard the supernatant. Wash the pellet with 1 mL of cold 70% ethanol.[3]
e Second Centrifugation: Centrifuge at high speed for 10 minutes at 4°C.[4]

e Drying: Remove all residual ethanol. Air-dry the pellet.

o Resuspension: Dissolve the pellet in a suitable volume of RNase-free buffer.

Visualizations
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Start: Aqueous small RNA sample

Add Salt
(e.g., 0.3M NaOAc)

}

Add Co-precipitant (Optional)
(e.g., Glycogen)

}

Add 3 Volumes of
Cold 100% Ethanol

}

Incubate
(-20°C Overnight)

}

Centrifuge (High Speed, 4°C)
to Pellet RNA

}

Wash Pellet with
Cold 70-80% Ethanol

}

Centrifuge Again

}

Air-Dry Pellet

}

Resuspend in
RNase-free Buffer

End: Purified small RNA

Click to download full resolution via product page

Caption: Workflow for small RNA ethanol precipitation.
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3-4 Volumes

Insufficient Ethanol?
_____________ M_""""; Yes Add a Co-precipitant
3 (Glycogen/LPA)
i Check Low RNA Cor ?
Low RNA Yield? — NG ;
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Caption: Troubleshooting logic for low small RNA yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Support Center: Ethanol Precipitation of
Small RNA]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b145695#adjusting-ethanol-precipitation-for-small-rna-
fragments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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